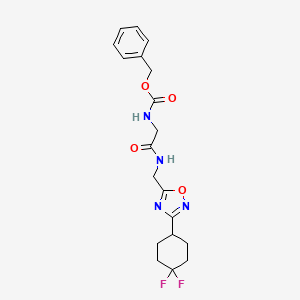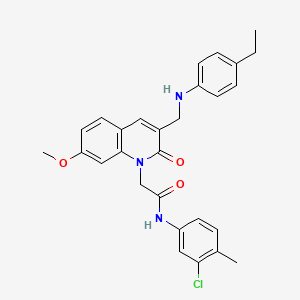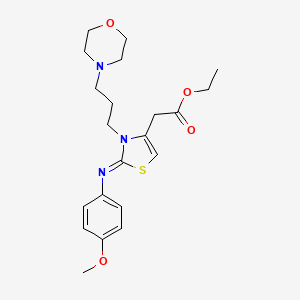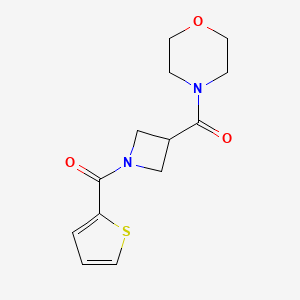
Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C19H22F2N4O4 and its molecular weight is 408.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate and its related compounds are synthesized and characterized for their potential in various scientific applications. For example, Küçükbay and Buğday (2014) synthesized a related compound, demonstrating its potential as a powerful acylating agent for peptides and their mimetics and conjugates (Küçükbay & Buğday, 2014).
Chemical Properties and Reactions
- Studies on the chemical properties and reactions of these compounds have shown interesting results. For instance, the work of Bohle and Perepichka (2009) revealed the synthesis of a 3-oxo-4-amino-1,2,3-oxadiazole, demonstrating the stability and reactivity of this class of compounds (Bohle & Perepichka, 2009).
Potential Medicinal Chemistry Applications
- Some derivatives of 1,2,4-oxadiazoles, which are structurally related to the compound , have been studied for their potential applications in medicinal chemistry. For example, the work by Reichert et al. (2001) showed the use of 1,2,4-oxadiazol-5-ones as binding ligands in supramolecular complexes, indicating their potential in drug design (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Synthesis of Novel Compounds
- Research has also focused on the synthesis of novel compounds using this chemical structure. Pirc et al. (2003) synthesized a series of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, demonstrating the versatility of this compound in creating diverse molecular structures (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Biological Activity Studies
- Patel et al. (2010) investigated the anthelmintic activity of new oxadiazole compounds, suggesting potential biological applications for these molecules (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).
Mechanism of Action
Benzyl carbamate exhibits biological activity due to its interaction with specific cellular targets. While the exact mechanism of action may vary depending on the context (e.g., as an antifungal agent or a precursor in drug synthesis), it often involves binding to enzymes or receptors. Further studies are needed to elucidate its precise mode of action .
Properties
IUPAC Name |
benzyl N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O4/c20-19(21)8-6-14(7-9-19)17-24-16(29-25-17)11-22-15(26)10-23-18(27)28-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGTZIGKJZUSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)




![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)
![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)
